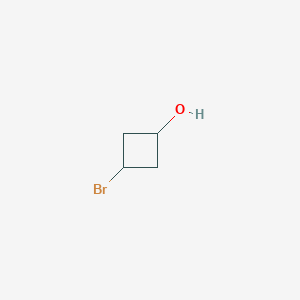

3-Bromocyclobutan-1-ol

Description

Significance of Four-Membered Ring Systems in Organic Chemistry

Four-membered ring systems, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable structural motifs in modern organic chemistry. researchgate.netambeed.com Compounds containing azetidine, oxetane, and other four-membered rings are increasingly prominent in medicinal chemistry and drug discovery programs. researchgate.nettandfonline.com The geometric constraints of the cyclobutane (B1203170) ring create unique three-dimensional structures that are of interest to discovery chemists exploring novel regions of chemical space. researchgate.net While their strain makes them susceptible to ring-opening reactions, this reactivity is also harnessed by synthetic chemists to produce a variety of acyclic and larger cyclic compounds. smolecule.comnih.gov

Unlike the planar and highly strained three-membered rings, four-membered rings like cyclobutane can adopt non-planar or "puckered" conformations, often described as a "butterfly" shape, to alleviate some torsional strain. ambeed.com This structural feature, combined with their synthetic accessibility, has made them important intermediates. smolecule.comnih.gov For instance, β-lactam (azetidinone) rings are the core structures of the life-saving penicillin and cephalosporin (B10832234) antibiotics. nih.gov The strategic incorporation of cyclobutane rings can influence the physicochemical and pharmacokinetic properties of biologically active molecules. researchgate.net

Overview of Halogenated Alcohols as Key Synthetic Intermediates

Halogenated alcohols, or halohydrins, are a fundamental class of bifunctional compounds that serve as versatile building blocks in organic synthesis. orgsyn.orgambeed.com Possessing both a hydroxyl group and a halogen atom, they offer two distinct reactive sites that can be manipulated selectively. The deoxygenative halogenation of alcohols is a primary strategy for creating alkyl halides, which are themselves crucial intermediates for forming carbon-carbon and carbon-heteroatom bonds. orgsyn.orgambeed.comlibretexts.org

The utility of halogenated alcohols stems from their ability to undergo a wide array of chemical transformations. The hydroxyl group can be oxidized to a carbonyl, converted into a better leaving group, or used to form ethers and esters. smolecule.com The carbon-halogen bond provides a site for nucleophilic substitution, allowing for the introduction of a vast range of functional groups. chemeurope.comchemguide.co.uk In many cases, the proximity of the two functional groups enables intramolecular reactions, leading to the formation of valuable cyclic structures such as epoxides. This dual functionality makes halogenated alcohols indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, and functional materials. ambeed.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromocyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLHFIFQJICDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552270-60-6, 1909286-42-5, 2243501-46-2 | |

| Record name | 3-bromocyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-bromocyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-bromocyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemistry of 3 Bromocyclobutan 1 Ol

Physicochemical Properties

This compound is a liquid at room temperature. It exists as two geometric isomers, cis and trans, depending on the relative orientation of the bromo and hydroxyl substituents. Each of these can also exist as a pair of enantiomers. The specific properties can vary depending on the isomeric composition of the sample.

Interactive Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO | smolecule.com |

| Molecular Weight | 151.00 g/mol | nih.gov |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1552270-60-6 (unspecified stereochemistry) | |

| CAS Number | 1909286-42-5 (trans-(1r,3r) isomer) | sigmaaldrich.com |

| Physical Form | Liquid | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bond Count | 0 |

Synthesis and Preparation

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available cyclobutane (B1203170) derivative.

Preparation of 3-Bromocyclobutanone (B1528419): The precursor ketone, 3-bromocyclobutanone, can be synthesized from 3-oxocyclobutanecarboxylic acid. orgsyn.org This transformation is a variation of the Hunsdiecker reaction, where the carboxylic acid is treated with bromine and red mercury(II) oxide in a suitable solvent like dichloromethane. Carbon dioxide is extruded, and the bromine is installed at the alpha-carbon position relative to the original acid group. orgsyn.org

Reduction to this compound: The resulting 3-bromocyclobutanone is then reduced to the target alcohol. google.com This reduction of the ketone to a secondary alcohol is commonly performed using a hydride-reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. nih.gov This reaction typically yields a mixture of cis and trans isomers, the ratio of which can be influenced by the reaction conditions and the steric environment of the ketone.

Halohydrin Formation Strategies

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound allows for a variety of subsequent transformations, making it a useful synthetic intermediate.

Oxidation: The secondary alcohol group can be oxidized back to the corresponding ketone, 3-bromocyclobutanone. smolecule.com This reaction is typically carried out using common oxidizing agents like chromic acid-based reagents or, under milder conditions, Swern or Dess-Martin periodinane oxidation.

Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for its displacement by a wide range of nucleophiles in Sₙ2 reactions. This provides a direct pathway to introduce amines, azides, thiols, cyanides, and other functional groups at the 3-position of the cyclobutanol (B46151) ring. For example, reaction with sodium hydroxide (B78521) can produce cyclobutane-1,3-diol. chemguide.co.uk

Reactions of the Hydroxyl Group: The hydroxyl group can undergo standard alcohol reactions. It can be converted to an ether via the Williamson ether synthesis or esterified using acyl chlorides or carboxylic anhydrides. pearson.com It can also be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent substitution or elimination reactions.

Elimination (Dehydration): Treatment with a strong acid can induce dehydration of the alcohol to form 3-bromocyclobut-1-ene. smolecule.com Specific reagents like tetrafluoroboric acid have been shown to be effective for the dehydration of related halocyclobutanols. researchgate.net

Ring-Opening Reactions: Due to the inherent strain of the four-membered ring, this compound and its derivatives can undergo ring-opening reactions under certain conditions, such as thermal stress or with specific reagents, to yield linear, functionalized four-carbon chains. researchgate.netresearchgate.net

An in-depth examination of the synthetic routes toward this compound reveals a variety of strategic approaches, focusing on the construction of the core cyclobutane structure and the controlled introduction of the bromo and hydroxyl functionalities. These methodologies are critical for accessing this valuable synthetic intermediate and its distinct stereoisomers.

Reactivity and Transformation Pathways of 3 Bromocyclobutan 1 Ol

Reactivity of the Hydroxyl Functional Group

The secondary alcohol in 3-bromocyclobutan-1-ol (B2832231) is a key site for various chemical modifications.

Oxidation Reactions Leading to Carbonyl Derivatives

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-bromocyclobutanone (B1528419). smolecule.com This transformation is a fundamental reaction in organic synthesis, providing access to a key intermediate for further functionalization. orgsyn.orgorganic-chemistry.org A variety of oxidizing agents can be employed for this purpose.

Common oxidizing agents and their general applicability are summarized in the table below.

| Oxidizing Agent(s) | General Conditions | Product |

| Chromic acid (H₂CrO₄) based reagents (e.g., Jones reagent) | Acetone, 0°C to room temperature | 3-Bromocyclobutanone |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | 3-Bromocyclobutanone |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂), room temperature | 3-Bromocyclobutanone |

| Swern oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (CH₂Cl₂), low temperature (-78°C) | 3-Bromocyclobutanone |

The choice of oxidant depends on the desired reaction scale, functional group tolerance, and reaction conditions. For instance, PCC and DMP are often favored for their milder conditions and high yields in small-scale syntheses.

Derivatization and Protecting Group Strategies

The hydroxyl group can be derivatized to form ethers, esters, or other functional groups. More commonly in multi-step syntheses, the hydroxyl group is temporarily protected to prevent it from interfering with reactions targeting the bromine atom or other parts of the molecule. organic-chemistry.orgmasterorganicchemistry.com

Common Protecting Groups for Alcohols: masterorganicchemistry.comharvard.edu

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

| Silyl (B83357) Ethers | |||

| Trimethylsilyl | TMS | TMSCl, Et₃N or Imidazole | Mild acid (e.g., AcOH in THF/H₂O), or fluoride (B91410) source (e.g., TBAF) |

| Triethylsilyl | TES | TESCl, Et₃N or Imidazole | Acid or fluoride source |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole, DMF | Fluoride source (e.g., TBAF), or stronger acid |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | Fluoride source (e.g., TBAF), or stronger acid |

| Ethers | |||

| Tetrahydropyranyl | THP | Dihydropyran (DHP), catalytic acid (e.g., PTSA) | Aqueous acid (e.g., HCl, PTSA) |

| Methoxymethyl | MOM | MOMCl, Hünig's base (DIPEA) | Acid (e.g., HCl in THF) |

The relative stability of silyl ethers to acidic conditions generally increases with steric bulk (TMS < TES < TBS < TIPS < TBDPS). harvard.edu This allows for selective deprotection if multiple silyl ethers are present in a molecule. masterorganicchemistry.com

Reactivity of the Bromine Functional Group

The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom bearing the bromine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion. chemeurope.comchemguide.co.uk These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, with the operative pathway influenced by the nature of the nucleophile, solvent, and the structure of the substrate. libretexts.org Given the secondary nature of the carbon center and the strained cyclobutane (B1203170) ring, a mixture of pathways is possible.

Examples of Nucleophilic Substitution Reactions:

| Nucleophile | Product |

| Hydroxide (B78521) (OH⁻) | Cyclobutane-1,3-diol |

| Alkoxides (RO⁻) | 3-Alkoxycyclobutan-1-ol |

| Cyanide (CN⁻) | 3-Cyanocyclobutan-1-ol |

| Azide (N₃⁻) | 3-Azidocyclobutan-1-ol |

| Amines (RNH₂, R₂NH) | 3-(Alkylamino)cyclobutan-1-ol |

These substitution reactions are valuable for introducing a variety of functional groups onto the cyclobutane ring, thereby creating diverse molecular scaffolds.

Elimination Reactions Facilitating Olefin Formation

Treatment of this compound with a strong, non-nucleophilic base can promote an elimination reaction to form cyclobutenol or cyclobutanone, depending on the subsequent tautomerization of the enol intermediate. lumenlearning.comchemguide.co.uklibretexts.org The regioselectivity of the elimination (i.e., which proton is removed) is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. lumenlearning.com

The competition between substitution and elimination is a common theme in the chemistry of alkyl halides and is influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature. chemguide.co.uk For instance, using a bulky base like potassium tert-butoxide favors elimination over substitution. chemguide.co.uk

Ring-Opening and Rearrangement Reactions of this compound Systems

The inherent ring strain of the cyclobutane system in this compound makes it susceptible to ring-opening and rearrangement reactions, often under thermal or catalytic conditions. smolecule.comnumberanalytics.com These reactions can lead to the formation of acyclic or rearranged cyclic products.

For instance, studies on related 2-halocyclobutanols have shown that they can undergo thermal ring-opening reactions. lookchem.comresearchgate.net Depending on the substitution pattern, these reactions can proceed through ring contraction to form cyclopropyl (B3062369) derivatives, which may then open to form linear products. lookchem.comresearchgate.net In the case of 1-substituted 2-bromocyclobutan-1-ols, heating can lead to the formation of γ-substituted butyrophenones. lookchem.comresearchgate.netresearchgate.net

Rearrangements such as the quasi-Favorskii rearrangement have been observed in related systems, particularly upon treatment with organolithium reagents. lookchem.comresearchgate.net These types of transformations highlight the complex reactivity of strained, functionalized cyclobutane rings and provide pathways to structurally diverse molecules.

Thermal Ring-Opening Processes of Halocyclobutanols

Research into the thermal behavior of halocyclobutanols has revealed fascinating, transition-metal-free transformations. researchgate.net Specifically, studies on 1-substituted 2-bromocyclobutan-1-ols, which are structurally related to this compound, show that these compounds undergo a thermal ring-opening reaction to produce γ-substituted butyrophenones. researchgate.netresearchgate.netresearchgate.net For instance, heating 1-substituted 2-bromocyclobutan-1-ol (B3265891) in a solvent like acetonitrile (B52724) to 80°C is sufficient to induce this transformation. lookchem.com This process represents an efficient method for synthesizing γ-substituted butyrophenones, which are valuable intermediates in organic synthesis and are found in various pharmaco-active substances. researchgate.netlookchem.com While many methods for cyclobutanol (B46151) ring-opening rely on transition-metal catalysts, this thermal pathway offers an additive-free alternative. lookchem.com

The mechanism proposed for the thermal ring-opening of 1-substituted 2-bromocyclobutan-1-ols is a multi-step process that commences with a ring contraction. lookchem.comresearchgate.net It is believed that the reaction proceeds through an initial, additive-free, concerted contraction of the cyclobutane ring to form a substituted aryl cyclopropyl ketone intermediate. lookchem.com This type of transformation is mechanistically related to the quasi-Favorskii rearrangement, a process observed in other strained-ring systems. researchgate.netwikipedia.org

Experimental studies have been conducted to probe the nature of this mechanism. Attempts to trap potential radical or ionic intermediates by conducting the reaction in the presence of radical scavengers or other trapping agents did not yield any by-products, supporting the hypothesis of a concerted, non-radical, and non-ionic pathway for the initial ring contraction step. lookchem.com The key steps of the proposed mechanism are:

Deprotonation and Concerted Rearrangement : The process is initiated by the thermal activation of the molecule.

Ring Contraction : A concerted rearrangement leads to the contraction of the four-membered ring into a three-membered ring, expelling the bromide ion and forming a cyclopropyl ketone intermediate. lookchem.com

This initial intramolecular rearrangement is a crucial step that sets the stage for the subsequent C-C bond cleavage.

Following the initial ring contraction, the cyclopropyl ketone intermediate undergoes C-C bond cleavage to yield the final γ-substituted butyrophenone (B1668137) product. researchgate.netresearchgate.net This second stage of the reaction is facilitated by hydrogen bromide, which is likely formed in situ. lookchem.com The cleavage of the strained three-membered ring of the cyclopropyl ketone is thermodynamically favorable and drives the reaction towards the final acyclic product.

Table 1: Thermal Ring-Opening of 1-Substituted 2-Bromocyclobutan-1-ols This table illustrates the conversion of various 1-substituted 2-bromocyclobutan-1-ol derivatives into the corresponding γ-substituted butyrophenones upon heating.

| Starting Material (Substituent) | Product (γ-Substituted Butyrophenone) |

| 1-Phenyl-2-bromocyclobutan-1-ol | 4-Bromo-1-phenylbutan-1-one |

| 1-(4-Methoxyphenyl)-2-bromocyclobutan-1-ol | 4-Bromo-1-(4-methoxyphenyl)butan-1-one |

| 1-(4-Chlorophenyl)-2-bromocyclobutan-1-ol | 4-Bromo-1-(4-chlorophenyl)butan-1-one |

| 1-Naphthyl-2-bromocyclobutan-1-ol | 4-Bromo-1-(naphthalen-1-yl)butan-1-one |

This table is a representation of the transformations described in the literature. researchgate.netlookchem.com

Stereochemical Aspects and Conformational Analysis of 3 Bromocyclobutan 1 Ol

Diastereomeric and Enantiomeric Considerations

3-Bromocyclobutan-1-ol (B2832231) possesses two stereocenters, at the carbon atoms bearing the hydroxyl and bromo substituents. This gives rise to the possibility of multiple stereoisomers. Specifically, the molecule can exist as diastereomers, which are stereoisomers that are not mirror images of each other. masterorganicchemistry.com These are designated as cis and trans isomers, depending on the relative orientation of the hydroxyl and bromo groups with respect to the cyclobutane (B1203170) ring.

In the cis isomer, the hydroxyl and bromo groups are on the same side of the ring.

In the trans isomer, they are on opposite sides of the ring.

Each of these diastereomers is chiral and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. masterorganicchemistry.comdoubtnut.com Enantiomers have identical physical and chemical properties in an achiral environment but interact differently with other chiral molecules and with plane-polarized light. saskoer.ca The specific enantiomers are designated using the (R/S) nomenclature, which describes the absolute configuration at each stereocenter. For example, a specific stereoisomer could be named (1R,3S)-3-bromocyclobutan-1-ol.

The different spatial arrangements of the substituents in the diastereomers lead to distinct physical and chemical properties. For instance, the boiling points, melting points, and reaction rates of the cis and trans isomers will differ. saskoer.ca

Influence of Cyclobutane Ring Strain on Molecular Conformation

Cyclobutane rings are inherently strained due to significant deviations from the ideal tetrahedral bond angle of 109.5°. jove.commaricopa.edu A planar cyclobutane would have bond angles of 90°, leading to substantial angle strain. maricopa.edulibretexts.org Additionally, a planar conformation would result in eclipsing interactions between the hydrogen atoms on adjacent carbon atoms, introducing torsional strain. pressbooks.pubmasterorganicchemistry.com

The presence of substituents, such as the bromo and hydroxyl groups in this compound, further influences the conformational preferences of the cyclobutane ring. The substituents can occupy either axial or equatorial positions in the puckered ring, and the energetically most favorable conformation will seek to minimize steric hindrance and other unfavorable interactions.

Intramolecular Interactions Governing Preferred Conformations

The preferred three-dimensional arrangement of this compound is not solely dictated by the inherent strain of the cyclobutane ring but is also significantly influenced by subtle intramolecular interactions. These include hydrogen bonding and stereoelectronic effects, which can stabilize certain conformations over others.

An intramolecular hydrogen bond is a non-covalent attractive interaction between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor) within the same molecule. chemguide.co.ukyoutube.com In the case of this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, and the bromine atom can act as a hydrogen bond acceptor.

The strength of such a hydrogen bond is generally weak and depends on the geometry of the interaction and the electronic environment of the donor and acceptor groups. d-nb.inforsc.org Theoretical and spectroscopic studies are often employed to investigate the presence and strength of these interactions. The formation of an intramolecular hydrogen bond can shield the polar groups, which can affect properties like membrane permeability and solubility. rsc.org

Stereoelectronic effects are interactions between the electron orbitals of different parts of a molecule that depend on the molecule's three-dimensional structure. These effects can play a crucial role in determining the conformational stability of this compound.

One important stereoelectronic effect is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. In this compound, hyperconjugative interactions can occur between the C-H or C-C bonding orbitals and the antibonding orbitals of the C-Br and C-O bonds (σ → σ* interactions). These interactions are highly dependent on the dihedral angle between the participating orbitals and are therefore sensitive to the molecule's conformation.

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| trans-2-bromocyclohexan-1-ol |

Table 1: Stereochemical and Conformational Properties of this compound

This interactive table summarizes the key stereochemical and conformational features of this compound.

| Aspect | Description | Significance |

|---|---|---|

| Diastereomers | Exists as cis and trans isomers due to the relative positions of the -OH and -Br groups. | Diastereomers have different physical and chemical properties. saskoer.ca |

| Enantiomers | Each diastereomer is chiral and exists as a pair of non-superimposable mirror images (R/S isomers). | Enantiomers have identical properties in achiral environments but differ in their interaction with chiral entities. saskoer.ca |

| Ring Conformation | Adopts a non-planar, puckered "butterfly" conformation. | Relieves torsional and angle strain inherent in the four-membered ring. libretexts.orglibretexts.orgsaskoer.ca |

| Intramolecular H-Bonding | Potential for an O-H•••Br-C hydrogen bond. | Can stabilize specific conformations, influencing the molecule's overall shape and properties. nih.govscielo.org.mx |

| Stereoelectronic Effects | Hyperconjugation (e.g., σ → σ*) and orbital alignments influence stability. | Governs conformational preferences and can affect chemical reactivity. nih.govnih.gov |

Computational Studies and Mechanistic Elucidation of 3 Bromocyclobutan 1 Ol Reactivity

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone in the study of reaction mechanisms, offering a balance between computational cost and accuracy. mdpi.comnih.gov For molecules like 3-Bromocyclobutan-1-ol (B2832231), DFT is instrumental in exploring the potential energy surfaces of various reactions, including ring-opening, rearrangements, and substitutions.

Elucidating Reaction Mechanisms for Ring-Opening and Transformation

The inherent ring strain of the cyclobutane (B1203170) scaffold makes this compound susceptible to ring-opening reactions. Experimental work on related 2-halocyclobutanols shows that they can undergo thermal ring-opening to form different products depending on their substitution pattern. researchgate.netresearchgate.net For instance, 1-substituted 2-bromocyclobutan-1-ols have been observed to rearrange into γ-substituted butyrophenones. researchgate.netresearchgate.netlookchem.com

DFT calculations are crucial for mapping out the mechanistic pathways of such transformations. These studies can model the step-by-step process, for example, of a quasi-Favorskii rearrangement, which has been computationally evaluated for related dichlorocyclobutanol systems to understand stereoselective outcomes. acs.org Similarly, DFT modeling of the ring-opening polymerization (ROP) of cyclic carbonates, another class of four-membered rings, has successfully detailed the roles of catalysts and initiators by mapping the entire reaction pathway. mdpi.com

Analysis of Transition States and Energetic Landscapes

A key strength of DFT is its ability to locate and characterize the transition state (TS) structures that connect reactants, intermediates, and products on the energetic landscape. The calculated energy of this transition state determines the activation energy barrier for a given reaction step.

In studies of organocatalyzed ring-opening polymerization of trimethylene carbonate (TMC), DFT calculations identified the rate-determining step by comparing the energy barriers of different mechanistic stages. The study revealed that the ring-opening of the TMC molecule had a slightly higher energy barrier than the initial nucleophilic attack. mdpi.com This type of analysis for this compound would involve modeling potential transition states for bromine departure, hydroxyl group participation, and C-C bond cleavage to determine the most favorable reaction pathway.

Below is a representative data table illustrating the kind of energetic data obtained from DFT studies, using the TBD-catalyzed ring-opening of TMC as an example.

| Step Description | System | Activation Energy (kcal/mol) | Reference |

| Nucleophilic attack by activated alcohol | TBD-catalyzed TMC ROP | 10.1 | mdpi.com |

| Ring-opening of tetrahedral intermediate | TBD-catalyzed TMC ROP | 11.3 | mdpi.com |

This table presents data for the ring-opening polymerization of trimethylene carbonate (TMC) catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an illustrative example of DFT-calculated energetic landscapes.

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving multifunctional compounds like this compound can yield multiple isomers. DFT calculations are highly effective in predicting both regioselectivity (which position reacts) and stereoselectivity (the 3D arrangement of the product). nih.gov

For example, DFT analysis was used to evaluate the syn-stereoselectivity observed in the quasi-Favorskii rearrangement of dichlorocyclobutanols. acs.org In [3+2] cycloaddition reactions, which are used to create five-membered rings, DFT-based theories like Molecular Electron Density Theory (MEDT) have been employed to understand the electronic factors controlling both regioselectivity and stereoselectivity. nih.gov By calculating the activation energies for all possible pathways leading to different regio- and stereoisomers, researchers can predict the major product, an outcome that often aligns with experimental findings. nih.govacs.org For this compound, this could predict the outcome of elimination reactions (e.g., formation of different cyclobutene (B1205218) isomers) or substitution reactions.

Molecular Dynamics (MD) Simulations for Conformational Ensemble Analysis

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals the accessible conformations and their relative populations. This is particularly important for flexible molecules like cyclobutane derivatives, which are not planar and exist in a puckered conformation. nih.govacs.org

An MD simulation of this compound would reveal the equilibrium between different puckered conformations of the four-membered ring and the preferred orientations (axial vs. equatorial) of the bromo and hydroxyl substituents. acs.org This conformational ensemble is critical because the reactivity of the molecule can be highly dependent on the spatial arrangement of its functional groups. nih.gov Information gathered from MD simulations can shift the analysis from a single static structure to a dynamic ensemble of conformations, providing a more realistic view of the molecule's behavior in solution. nih.gov

| Computational Method | Objective | Key Insights for this compound (Projected) | Relevant Studies on Analogues |

| Molecular Dynamics (MD) | Analyze conformational flexibility and dynamics. | Puckering of the cyclobutane ring; orientation of -Br and -OH groups (axial/equatorial); solvent effects on conformation. | acs.org, figshare.com, biorxiv.org |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict selectivity. | Energetic barriers for ring-opening; transition state structures; prediction of major reaction products. | acs.org, mdpi.com, nih.gov |

| Quantum Chemical Analysis (QTAIM/NBO) | Investigate electronic structure and bonding. | Nature of C-Br and C-O bonds; intramolecular hydrogen bonding; charge distribution across the ring. | mdpi.com, vub.be, chemrxiv.org |

Quantum Chemical Analysis of Intramolecular Bonding and Electronic Structure

To gain a deeper understanding of reactivity, it is essential to analyze the electronic structure and the nature of chemical bonds within the molecule. Quantum chemical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used for this purpose. vub.bechemrxiv.org

QTAIM analyzes the electron density topology to define atoms and bonds, identifying critical points that correspond to bond paths and ring structures. mdpi.com NBO analysis transforms the complex calculated wave function into a picture of localized bonds and lone pairs, which aligns closely with classical chemical concepts. This method can quantify the covalency versus ionicity of bonds and identify stabilizing intramolecular interactions, such as hyperconjugation or hydrogen bonding. chemrxiv.org

Applications of 3 Bromocyclobutan 1 Ol As a Versatile Building Block in Advanced Synthesis

Utilization in the Construction of Complex Organic Molecules

The cyclobutane (B1203170) motif is a prevalent structural feature in numerous natural products and pharmaceutical agents. researchgate.net 3-Bromocyclobutan-1-ol (B2832231) serves as a powerful linchpin for accessing these complex molecular architectures. The dual functionality of the molecule allows for sequential or orthogonal reactions to build molecular complexity. The bromine atom can be displaced by a variety of nucleophiles, while the hydroxyl group can be oxidized, protected, or used as a handle for further functionalization.

A significant application of cyclobutane derivatives is in the synthesis of highly strained polycyclic systems, which are of great interest in medicinal chemistry. Notably, bicyclo[1.1.1]pentanes (BCPs) have emerged as valuable bioisosteres for para-substituted benzene (B151609) rings, often improving physicochemical properties of drug candidates. acs.orgnih.gov While many routes to BCPs begin with [1.1.1]propellane, synthetic strategies involving the intramolecular cyclization of 1,3-disubstituted cyclobutanes are also established. nih.govrhhz.net In this context, this compound is an ideal precursor. After converting the hydroxyl group to a suitable leaving group, treatment with a base could induce an intramolecular 1,3-elimination to form the highly strained bicyclo[1.1.0]butane (BCB) core, which can be further elaborated into BCPs. nih.gov This strategic use of a readily available cyclobutane opens a pathway to valuable and otherwise difficult-to-access chemical scaffolds.

The reactivity of this compound is not limited to intramolecular reactions. It can serve as a key intermediate in the assembly of larger, more complex structures through intermolecular coupling reactions. For instance, the bromine atom can participate in cross-coupling reactions, while the alcohol provides a site for esterification or etherification, linking the cyclobutane core to other molecular fragments.

Table 1: Potential Complex Scaffolds Accessible from this compound

| Precursor | Key Transformation | Resulting Scaffold | Significance |

|---|---|---|---|

| This compound derivative | Intramolecular 1,3-elimination | Bicyclo[1.1.0]butane (BCB) | Precursor to Bicyclo[1.1.1]pentanes (BCPs), valuable bioisosteres. nih.govnih.gov |

| This compound | Nucleophilic Substitution (e.g., with amines, thiols) | Functionalized Cyclobutanes | Building blocks for diverse bioactive molecules. mdpi.com |

| This compound | Ring-Opening Reactions | Acyclic γ-functionalized ketones | Provides linear chains with precise functional group placement. researchgate.netresearchgate.net |

Role as a Precursor for Stereodefined Intermediates

The control of stereochemistry is paramount in the synthesis of chiral drugs and bioactive molecules. Cyclobutane derivatives, with their well-defined spatial arrangement of substituents, are excellent platforms for stereocontrolled synthesis. mdpi.comnih.gov this compound exists as cis and trans diastereomers, each of which can be used to generate products with a specific, predictable stereochemistry. The relative configuration of the hydroxyl and bromo groups directs the outcome of subsequent transformations, allowing the molecule to serve as a chiral scaffold. mdpi.com

For example, nucleophilic substitution at the carbon bearing the bromine atom typically proceeds with inversion of configuration (SN2 mechanism). By starting with a specific diastereomer of this compound, a product with the opposite relative stereochemistry can be obtained with high fidelity. Similarly, reactions involving the hydroxyl group, such as Mitsunobu reactions, also proceed with predictable stereochemical outcomes. This ability to translate the inherent stereochemistry of the starting material to the product is a hallmark of a valuable stereochemical precursor.

Furthermore, the development of asymmetric syntheses and resolutions has made it possible to access enantiomerically pure cyclobutane derivatives. researchgate.net Using enantiopure this compound would allow for the synthesis of complex chiral molecules where the absolute stereochemistry of multiple centers is precisely controlled. Methodologies such as Pd-catalysed C(sp³)–H arylation have been shown to be effective for the stereocontrolled functionalization of cyclobutanes, creating vicinal stereocenters with high precision. rsc.org

Table 2: Stereocontrol in Reactions of this compound

| Starting Diastereomer | Reaction Type | Stereochemical Outcome | Significance |

|---|---|---|---|

| trans-3-Bromocyclobutan-1-ol | SN2 Substitution | cis-1,3-Disubstituted Cyclobutane | Inversion of stereochemistry allows access to specific diastereomers. |

| cis-3-Bromocyclobutan-1-ol | Mitsunobu Reaction (at OH) | trans-1,3-Disubstituted Cyclobutane | Predictable inversion at the alcohol center expands stereochemical diversity. |

| Enantiopure Cyclobutanol (B46151) | Asymmetric Catalysis | Enantiopure Product | Transfer of chirality to complex targets for pharmaceutical applications. researchgate.netchinesechemsoc.org |

Development of Novel Methodologies Leveraging Cyclobutanol Scaffolds

The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening reactions, a property that has been harnessed in the development of novel synthetic methodologies. uwo.ca Cyclobutanols, in particular, can be prompted to undergo C-C bond cleavage under various conditions to yield linear products with specific functionalities, a transformation that is synthetically powerful.

Recent research has focused on the transition-metal-free thermal ring-opening of 2-halocyclobutanols. researchgate.netresearchgate.net These reactions, which proceed through a ring-contraction mechanism, can yield products such as γ-substituted butyrophenones. researchgate.netresearchgate.net Applying this logic, this compound could be a substrate for analogous transformations, providing access to functionalized open-chain products that would be challenging to synthesize via other routes.

Beyond thermal methods, photochemical and electrochemical approaches have emerged as powerful tools for activating cycloalkanols. researchgate.net Visible-light photoredox catalysis can initiate the formation of cyclobutoxy radicals from cyclobutanols. These high-energy intermediates readily undergo β-scission, breaking a C-C bond in the ring to form a γ-carbonyl radical. This radical can then be trapped by various reagents, enabling a wide range of C-C, C-N, and C-Halogen bond-forming reactions. researchgate.net The presence of the bromine atom in this compound adds another layer of reactivity, potentially influencing the regioselectivity of the ring opening or participating in subsequent radical transformations. The development of these novel ring-opening functionalizations significantly expands the synthetic utility of the cyclobutanol scaffold, transforming it from a simple cyclic structure into a latent linear building block. uwo.ca

Table 3: Comparison of Methodologies Leveraging the Cyclobutanol Scaffold

| Methodology | Conditions | Typical Products | Advantages |

|---|---|---|---|

| Thermal Ring-Opening | High temperature, transition-metal-free | γ-Substituted ketones, cyclopropyl (B3062369) ketones | Avoids metal catalysts, offers unique reactivity pathways. researchgate.netresearchgate.net |

| Photochemical/Electrochemical Ring-Opening | Visible light, photoredox catalyst or electricity | Functionalized acyclic ketones (γ-halo, γ-amino, etc.) | Mild conditions, high functional group tolerance, radical-based functionalization. researchgate.net |

| Pd-Catalyzed C-H Arylation | Pd catalyst, directing group | syn-1,2-Disubstituted cyclobutanes | High stereocontrol, direct functionalization of C-H bonds. rsc.org |

Future Directions and Emerging Research Avenues for 3 Bromocyclobutan 1 Ol

Exploration of Asymmetric Synthesis Techniques for Enantiopure 3-Bromocyclobutan-1-ol (B2832231)

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as the biological activity and physical properties of molecules are often dictated by their three-dimensional structure. Currently, methods for the asymmetric synthesis of this compound are not well-established in the scientific literature. However, several established asymmetric strategies could foreseeably be adapted to produce enantiopure forms of this compound.

One promising approach is the enzymatic resolution of a racemic mixture of this compound. Lipases, a class of enzymes, are widely used for the kinetic resolution of alcohols through enantioselective acylation. This method has been successfully applied to a wide range of chiral alcohols, and its application to this compound could provide access to both enantiomers with high optical purity.

Another avenue for exploration is the asymmetric reduction of the corresponding ketone, 3-Bromocyclobutanone (B1528419). The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, has proven effective for the enantioselective reduction of various ketones. The development of a catalyst system that can effectively control the stereochemical outcome of the reduction of 3-Bromocyclobutanone would be a significant advancement.

Furthermore, the asymmetric opening of a suitable epoxide precursor could also yield enantiopure this compound. While this would require the synthesis of a novel cyclobutene (B1205218) oxide derivative, the use of chiral catalysts to control the regioselectivity and stereoselectivity of the epoxide opening is a well-established synthetic strategy.

Table 1: Potential Asymmetric Synthesis Strategies for this compound

| Synthesis Strategy | Description | Potential Advantages |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer in a racemic mixture using a lipase. | High enantioselectivity, mild reaction conditions. |

| Asymmetric Reduction | Reduction of 3-Bromocyclobutanone using a chiral reducing agent or catalyst. | Direct access to the desired enantiomer. |

| Asymmetric Epoxide Opening | Ring-opening of a cyclobutene oxide precursor with a bromide source using a chiral catalyst. | Potential for high stereocontrol. |

Integration into Catalytic Systems for Efficient Transformations

The strained four-membered ring of this compound, combined with its bromo and hydroxyl functional groups, makes it an intriguing candidate for use in various catalytic transformations. The inherent ring strain can be harnessed as a driving force for ring-opening reactions, leading to the formation of functionalized linear products that would be challenging to synthesize through other means.

Research on related 2-halocyclobutanols has shown that they can undergo thermal ring-opening reactions. researchgate.net For instance, 1-substituted 2-bromocyclobutan-1-ols have been observed to rearrange to form γ-substituted butyrophenones. researchgate.net This suggests that this compound could serve as a precursor to novel linear structures under appropriate catalytic conditions. The development of transition-metal-catalyzed ring-opening cross-coupling reactions, for example, could allow for the introduction of a wide range of substituents, further expanding the synthetic utility of this compound.

Moreover, the hydroxyl and bromo functionalities can act as handles for further synthetic modifications. The hydroxyl group could direct certain catalytic reactions, while the bromine atom is a versatile functional group for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The integration of this compound into tandem catalytic processes, where multiple transformations occur in a single pot, could lead to the efficient construction of complex molecular architectures.

Advanced Spectroscopic Characterization for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states that govern these reactions.

In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), could be employed to monitor the progress of reactions involving this compound in real-time. This would allow for the identification of key intermediates and the determination of reaction kinetics, providing a clearer picture of the reaction pathway.

Computational chemistry, in conjunction with experimental data, can be a powerful tool for elucidating reaction mechanisms. Density functional theory (DFT) calculations could be used to model the potential energy surfaces of reactions involving this compound, helping to predict the most likely reaction pathways and the structures of transition states. This deeper mechanistic understanding will be instrumental in optimizing existing reactions and discovering new, more efficient transformations.

Table 2: Spectroscopic and Computational Tools for Mechanistic Studies

| Technique | Information Gained |

| In-situ FT-IR/NMR | Real-time monitoring of reactant consumption and product formation, identification of intermediates. |

| Mass Spectrometry | Identification of products and byproducts, characterization of reaction intermediates. |

| X-ray Crystallography | Determination of the three-dimensional structure of stable derivatives or reaction products. |

| Computational Chemistry (DFT) | Modeling of reaction pathways, prediction of transition state structures and energies. |

Q & A

Q. What are the common synthetic routes for 3-Bromocyclobutan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves cyclization or substitution reactions. A feasible approach includes:

- Ring-opening bromination : Reacting cyclobutanone derivatives with brominating agents (e.g., HBr in the presence of a catalyst).

- AI-assisted retrosynthesis : Tools like Template_relevance Reaxys or PISTACHIO databases predict efficient one-step routes by analyzing bond disconnections and precursor compatibility .

- Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometric ratios (1:1.2 substrate:bromine) to maximize yield. For example, lowering temperature reduces side reactions in bromination steps .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : H NMR (δ 3.8–4.2 ppm for hydroxyl; δ 2.5–3.5 ppm for cyclobutane protons) and C NMR (δ 70–80 ppm for C-Br) verify connectivity .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for distinguishing diastereomers .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at 151.00 m/z for C₄H₇BrO) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

Methodological Answer: Stereoselectivity is influenced by:

- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINOL-derived systems) in cyclization steps .

- Protecting Groups : Temporary masking of the hydroxyl group prevents racemization during bromination .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states to guide reagent selection (e.g., favoring axial vs. equatorial bromine addition) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in biological systems?

Methodological Answer: SAR studies focus on:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position enhances lipophilicity and membrane permeability .

- Bioisosteric Replacement : Replacing Br with -Cl or -I to assess halogen-dependent binding affinity .

- In Silico Docking : Molecular dynamics simulations identify key interactions with target proteins (e.g., kinase active sites) .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

Methodological Answer: Contradictions are addressed through:

- Dose-Response Curves : Establishing IC₅₀ values across multiple cell lines to differentiate selective toxicity .

- Metabolic Profiling : LC-MS/MS tracks metabolite stability; bromine loss may reduce efficacy in vivo .

- Replication Studies : Independent validation using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. What mechanistic insights guide the optimization of this compound’s reactivity in cross-coupling reactions?

Methodological Answer: Key mechanistic considerations include:

- Bromine Leaving Group : Enhanced reactivity in Suzuki-Miyaura couplings using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O .

- Ring Strain Effects : Cyclobutane’s angle strain accelerates ring-opening in nucleophilic substitutions .

- Kinetic Isotope Effects (KIE) : Deuterium labeling studies probe rate-determining steps (e.g., C-Br bond cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.